
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is a phenothiazine derivative compound. It is known for its use in the preparation of various pharmaceutically active compounds. The molecular formula of this compound is C22H26N2O5S, and it has a molecular weight of 430.52.
Vorbereitungsmethoden
The synthetic routes for 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate involve the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. The industrial production methods typically involve multi-step synthesis processes that ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine derivative.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate involves its interaction with various molecular targets in the body. It acts as an antagonist on different postsynaptic receptors, including dopaminergic, serotonergic, histaminergic, and muscarinic receptors. This interaction leads to a range of pharmacological effects, including sedation, antiemesis, and antipsychotic properties .
Vergleich Mit ähnlichen Verbindungen
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is unique compared to other phenothiazine derivatives due to its specific molecular structure and pharmacological profile. Similar compounds include:
Acepromazine: Used as a sedative and antiemetic in veterinary medicine.
Methotrimeprazine: Known for its antipsychotic effects due to its antagonism of dopamine receptors.
These compounds share some pharmacological properties but differ in their specific applications and molecular targets.
Eigenschaften
CAS-Nummer |
119570-59-1 |
|---|---|
Molekularformel |
C₂₂H₂₆N₂O₅S |
Molekulargewicht |
430.52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


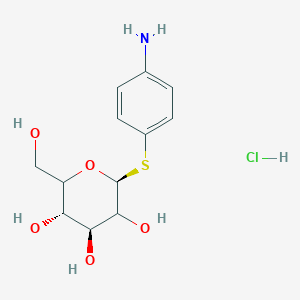
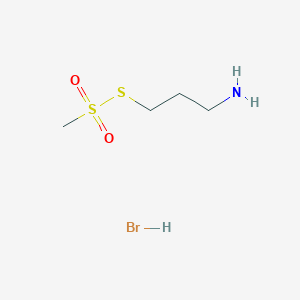
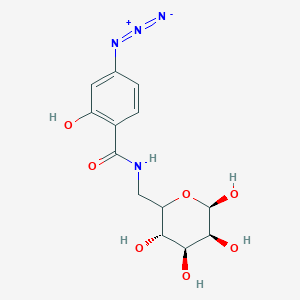

![N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B1141813.png)
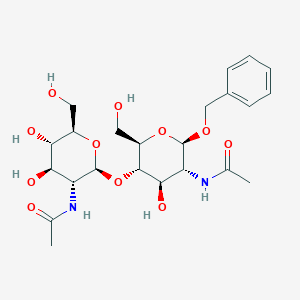
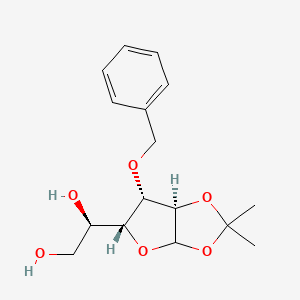

![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)
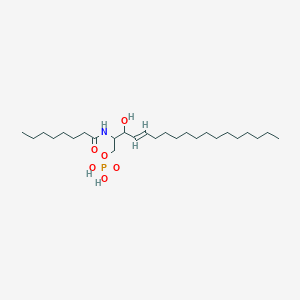
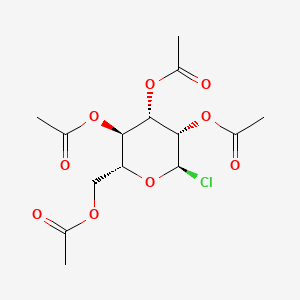
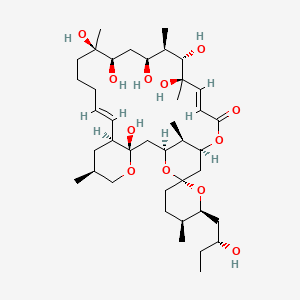
![1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone](/img/structure/B1141829.png)
